molecular formula C12H14N2O2 B13923477 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone

3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone

Cat. No.: B13923477
M. Wt: 218.25 g/mol
InChI Key: WQAJVIHJICFRTO-UHFFFAOYSA-N
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Description

3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is a heterocyclic compound with a quinoxalinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone typically involves the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydroquinoxalinone compounds .

Scientific Research Applications

3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
  • 3-Ethyl-7-hydroxyphthalide
  • 3-Ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one

Uniqueness

Compared to similar compounds, 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-ethyl-7-(hydroxymethyl)-8-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H14N2O2/c1-3-9-12(16)14-11-7(2)8(6-15)4-5-10(11)13-9/h4-5,15H,3,6H2,1-2H3,(H,14,16)

InChI Key

WQAJVIHJICFRTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)CO)C)NC1=O

Origin of Product

United States

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